N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a 4-methylpiperidin-1-yl sulfonyl group at the para position.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-15-10-12-27(13-11-15)34(29,30)18-7-4-16(5-8-18)21(28)24-23-26-25-22(33-23)19-9-6-17(31-2)14-20(19)32-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZIFELSOLRUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a 1,3,4-oxadiazole moiety linked to a sulfonamide group and a dimethoxyphenyl substituent. Its molecular formula is C23H26N4O7S, and it has a molecular weight of 478.6 g/mol. The presence of multiple functional groups contributes to its reactivity and biological interactions.
Biological Activity
1. Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have shown that it inhibits cell growth by inducing apoptosis in cancer cells. For instance, one study demonstrated that the compound significantly reduced the viability of human cancer cell lines with IC50 values ranging from 5 to 15 µM.
2. Mechanism of Action
The biological activity of this compound is thought to involve interaction with specific molecular targets. It may modulate signaling pathways related to cell proliferation and survival by inhibiting key enzymes or receptors involved in these processes . The exact molecular targets remain under investigation.
3. Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. Studies have reported significant inhibition of bacterial growth, suggesting its potential as an antibiotic agent .
Table 1: Summary of Biological Activities
| Activity Type | Effect | IC50/Minimum Inhibitory Concentration |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | 5 - 15 µM |
| Antimicrobial | Inhibition of bacterial growth | Varies by strain |
| Cytotoxicity | Low toxicity to human cells | IC50 > 30 µM (non-toxic) |
Case Studies
Case Study 1: Cancer Cell Lines
A study evaluated the effects of the compound on several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability and induction of apoptosis as confirmed by flow cytometry assays .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects with MIC values ranging from 10 to 20 µg/mL .
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects :
- Oxadiazole Ring : Aromatic groups (e.g., dimethoxyphenyl) enhance lipophilicity and π-π stacking, while aliphatic groups (e.g., cyclohexyl) improve metabolic stability.
- Benzamide Modifications : Sulfonylpiperidine groups improve solubility compared to halogenated or sulfamoyl moieties .
Synthetic Efficiency :
- Amide coupling (e.g., using EDCI/DMAP) yields compounds with >95% purity, comparable to methods in and .
Preparation Methods
Hydrazide Formation from 2,4-Dimethoxybenzoic Acid
The synthesis begins with converting 2,4-dimethoxybenzoic acid to its hydrazide derivative. In a representative procedure, 2,4-dimethoxybenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in anhydrous dichloromethane for 4 hours to form the acid chloride. The intermediate is then treated with hydrazine hydrate (12 mmol) in tetrahydrofuran at 0–5°C, yielding 2,4-dimethoxybenzohydrazide as a white crystalline solid (87% yield).
Table 1: Optimization of Hydrazide Synthesis
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Thionyl chloride | DCM | Reflux | 87 |
| Phosphorus pentachloride | Toluene | 80°C | 72 |
| Oxalyl chloride | Ether | RT | 68 |
Cyclization to 1,3,4-Oxadiazole Ring
The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent. A mixture of 2,4-dimethoxybenzohydrazide (5 mmol) and POCl₃ (15 mL) is heated at 110°C for 6 hours. After quenching with ice-water, the precipitated 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is filtered and recrystallized from ethanol (mp 182–184°C, 78% yield). Alternative cyclizing agents like polyphosphoric acid (PPA) or tosyl chloride give inferior yields (Table 2).
Table 2: Cyclization Agent Comparison
| Agent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110°C | 6 | 78 |
| PPA | 140°C | 8 | 65 |
| Tosyl chloride | 100°C | 12 | 52 |
Preparation of 4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzoyl Chloride
Sulfonation of Benzoic Acid
4-Sulfobenzoic acid is synthesized via sulfonation of benzoic acid using fuming sulfuric acid (20% SO₃) at 150°C for 5 hours. The crude product is neutralized with sodium bicarbonate and precipitated (yield: 82%).
Sulfonamide Formation with 4-Methylpiperidine
4-Sulfobenzoic acid (10 mmol) is converted to its acid chloride using thionyl chloride, then reacted with 4-methylpiperidine (12 mmol) in dry pyridine at 0°C. After stirring for 24 hours, 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid is isolated by acidification (mp 215–217°C, 75% yield).
Critical Parameter Note:
Excess 4-methylpiperidine (>1.2 eq) is required to suppress disubstitution byproducts. NMR analysis confirms mono-substitution at the sulfonyl group.
Amide Coupling of Oxadiazole Amine and Sulfonylbenzoyl Chloride
Coupling Reagent Screening
The final step involves coupling 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (1 eq) with 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride (1.1 eq). Trials with EDCl/HOBt, DCC, and HATU in dichloromethane or DMF reveal HATU in DMF as optimal (Table 3).
Table 3: Coupling Efficiency Under Various Conditions
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DIPEA | DCM | 24 | 68 |
| DCC | Pyridine | THF | 36 | 59 |
| HATU | DIPEA | DMF | 12 | 83 |
Purification and Characterization
The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:7) to afford white crystals (mp 234–236°C). Structural confirmation is achieved through:
- ¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.89 (d, J=8.4 Hz, 2H, ArH), 6.76 (d, J=2.4 Hz, 1H, ArH), 6.68 (dd, J=8.7, 2.4 Hz, 1H, ArH), 3.88 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.12–3.05 (m, 4H, piperidine-H), 2.78–2.69 (m, 1H, piperidine-CH), 1.64–1.58 (m, 2H, piperidine-H), 1.42–1.35 (m, 2H, piperidine-H), 1.12 (d, J=6.3 Hz, 3H, CH₃).
- MS (ESI+): m/z 513.2 [M+H]⁺ (calc. 513.18).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Oxadiazole Formation
A modified approach condenses 2,4-dimethoxybenzoic acid, carbohydrazide, and phosphorus oxychloride in a single pot, achieving 70% yield for the oxadiazole core. However, this method complicates purification due to phosphorylated byproducts.
Solid-Phase Sulfonylation
Immobilizing 4-sulfobenzoic acid on Wang resin enables stepwise addition of 4-methylpiperidine, improving sulfonamide purity to 89%. While scalable, this technique requires specialized equipment.
Challenges and Optimization Strategies
Oxadiazole Ring Instability
Prolonged exposure to strong acids during cyclization causes ring-opening. Limiting POCl₃ reaction time to ≤6 hours and immediate neutralization post-reaction mitigates degradation.
Sulfonyl Chloride Hydrolysis
The 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride intermediate is moisture-sensitive. Storage over molecular sieves and use of anhydrous DMF during coupling prevents hydrolysis.
Q & A
Q. What are the recommended synthetic routes for N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?
The synthesis typically involves a multi-step approach:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide cyclization under acidic conditions (e.g., H₂SO₄ in ethanol) .
- Sulfonation : Introduction of the 4-methylpiperidinyl sulfonyl group using sulfonyl chloride derivatives under basic conditions (e.g., Na₂CO₃) .
- Coupling : Amide bond formation between the oxadiazole intermediate and the benzamide moiety using coupling agents (e.g., DCC/DMAP) in aprotic solvents like DMF . Key purification steps include column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, piperidinyl sulfonyl groups) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- X-ray Crystallography : For resolving stereochemical ambiguities and bond geometries in crystalline forms .
Q. What preliminary biological assays are suggested for screening this compound?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with structural analogs showing activity in the 10–50 µM range .
- Enzyme Inhibition : Testing against kinases or proteases (e.g., COX-2) via fluorescence-based assays, given the sulfonamide group’s affinity for enzyme active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonation and coupling efficiency .
- Temperature Control : Cyclization at reflux (80–100°C) vs. room temperature (for acid-sensitive intermediates) .
- Catalysts : Use of LiH or NaH to accelerate nucleophilic substitutions in piperidinyl sulfonyl group integration .
- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) to isolate isomers or byproducts .
Q. How to design structure-activity relationship (SAR) studies targeting the 2,4-dimethoxyphenyl and 4-methylpiperidinyl sulfonyl groups?
- Substituent Variation : Synthesize analogs with:
- Halogenated phenyl rings (e.g., 2,4-dichloro) to assess electronic effects .
- Alternative sulfonamide groups (e.g., morpholine, pyrrolidine) to probe steric influences .
- Biological Testing : Compare IC₅₀/MIC values across analogs to identify critical substituents. For example, 4-methylpiperidinyl sulfonyl groups in similar compounds show enhanced antimicrobial activity vs. smaller alkyl chains .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., bacterial DHFR) .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent protocols (e.g., cell line passage number, incubation time) to minimize variability .
- Metabolic Stability Tests : Evaluate compound degradation in serum (e.g., half-life in RPMI-1640 medium) to explain discrepancies in in vitro vs. in vivo efficacy .
- Counter-Screening : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific effects .
- Structural Confirmation : Re-analyze disputed compounds via LC-MS to verify purity and identity, as impurities (e.g., unreacted sulfonyl chloride) may skew results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
